molecular formula C2H5N3O3 B14420931 Nitric acid--aminoacetonitrile (1/1) CAS No. 79978-38-4

Nitric acid--aminoacetonitrile (1/1)

Cat. No.: B14420931
CAS No.: 79978-38-4
M. Wt: 119.08 g/mol
InChI Key: RBDUSJKCZSZOPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetonitrile can be synthesized from glycolonitrile by reacting it with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the stability of the product .

Industrial Production Methods: Nitric acid is produced industrially using the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid: [ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ] [ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ] [ 3 \text{NO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HNO}_3 + \text{NO} ] The produced nitric acid is then concentrated through dehydration with sulfuric acid .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Hydrolyzing Agents: Water, acids, or bases under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of aminoacetonitrile derivatives as antihelmintics involves their function as nematode-specific acetylcholine agonists. They bind to acetylcholine receptors on nematode muscles, causing a spastic paralysis that leads to the expulsion of the parasites from the host .

Comparison with Similar Compounds

Properties

CAS No.

79978-38-4

Molecular Formula

C2H5N3O3

Molecular Weight

119.08 g/mol

IUPAC Name

2-aminoacetonitrile;nitric acid

InChI

InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4)

InChI Key

RBDUSJKCZSZOPR-UHFFFAOYSA-N

Canonical SMILES

C(C#N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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